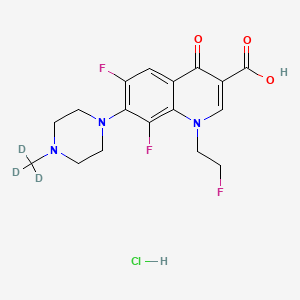

Fleroxacin-d3 (hydrochloride)

Description

BenchChem offers high-quality Fleroxacin-d3 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fleroxacin-d3 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H19ClF3N3O3 |

|---|---|

Molecular Weight |

408.8 g/mol |

IUPAC Name |

6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C17H18F3N3O3.ClH/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26;/h8-9H,2-7H2,1H3,(H,25,26);1H/i1D3; |

InChI Key |

HKFZCDVQUWJWNB-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F.Cl |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Analytical Imperative for Isotopic Labeling

An In-Depth Technical Guide to the Chemical Structure of Fleroxacin-d3 (hydrochloride)

The Core Structure: Fleroxacin

To understand the labeled compound, we must first master the parent molecule. Fleroxacin is a synthetic fluoroquinolone antibiotic characterized by a core 4-oxo-1,4-dihydroquinoline structure.[2] This scaffold is crucial for its biological activity.

Key Structural Features:

-

Quinolone Core: The fundamental bicyclic system responsible for intercalating with bacterial DNA.

-

Carboxylic Acid at C3: Essential for binding to the DNA gyrase enzyme complex.

-

Fluoro Group at C6: Enhances cell penetration and significantly increases the potency of the antibiotic against a range of bacteria.[1]

-

Piperazinyl Ring at C7: Broadens the antibacterial spectrum, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[3][4]

-

Fluoro Group at C8: Contributes to the molecule's pharmacokinetic profile and potency.

-

2-Fluoroethyl Group at N1: Modulates the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Mechanism of Action: A Structural Perspective

The therapeutic effect of Fleroxacin is derived from its ability to inhibit two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][5] These enzymes are vital for managing DNA topology during replication, transcription, and repair. Fleroxacin's planar quinolone ring system stacks with DNA bases, while the C3-carboxylic acid and C4-keto groups chelate magnesium ions within the enzyme-DNA complex. This stabilizes the complex, leading to double-strand DNA breaks and ultimately, bacterial cell death.[5] The substituents on the core structure fine-tune this interaction, enhancing binding affinity and antibacterial efficacy.

Caption: Fleroxacin's mechanism of action targeting bacterial DNA enzymes.

The Deuterium Label: Fleroxacin-d3

Fleroxacin-d3 is the stable isotope-labeled analog of Fleroxacin, where three hydrogen atoms on the N-methyl group of the piperazine ring have been replaced with deuterium (2H).[6]

Molecular Formula: C17H15D3F3N3O3[7]

Causality of Deuteration: The Analytical Advantage

The choice to place the deuterium atoms on the N-methyl group is a deliberate and strategic decision rooted in the principles of mass spectrometry and chemical stability.

-

Mass Shift: The three deuterium atoms increase the monoisotopic mass of the molecule by approximately 3 Da. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to distinguish between the analyte (Fleroxacin) and the internal standard (Fleroxacin-d3) simultaneously.

-

Chemical Inertness: Deuterium and hydrogen have nearly identical chemical properties. Therefore, Fleroxacin-d3 exhibits the same chromatographic retention time, ionization efficiency, and fragmentation pattern as Fleroxacin. This co-elution is critical for correcting for variations in sample preparation, injection volume, and matrix effects during analysis.

-

Metabolic Stability: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect). Placing the label on the N-methyl group, a site less prone to metabolic cleavage compared to other positions, ensures that the deuterium label is not lost during metabolic processes, preserving the integrity of the internal standard.

The Hydrochloride Salt: Enhancing Practical Utility

Fleroxacin-d3 is supplied as a hydrochloride salt (HCl). This formulation is not arbitrary; it is a standard practice in pharmaceutical chemistry to improve the physicochemical properties of a compound. The basic nitrogen atom in the piperazine ring is protonated by hydrochloric acid to form a quaternary ammonium salt.

Molecular Formula (Hydrochloride): C17H16D3ClF3N3O3[6]

Rationale for Salt Formation:

-

Enhanced Solubility: The hydrochloride salt is significantly more soluble in aqueous solutions and polar organic solvents compared to the freebase form. This is crucial for preparing accurate stock solutions and standards for bioanalytical assays.

-

Improved Stability: The salt form is often more crystalline and less hygroscopic, leading to better long-term stability and easier handling of the solid material.

Caption: Rationale for the hydrochloride salt formation of Fleroxacin-d3.

Comprehensive Structural Identification

A summary of the key chemical identifiers for both the parent compound and its deuterated analog is presented below for direct comparison.

| Property | Fleroxacin | Fleroxacin-d3 (hydrochloride) |

| IUPAC Name | 6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid[2][3] | 6,8-Difluoro-1-(2-fluoroethyl)-7-(4-(methyl-d3)-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |

| Molecular Formula | C17H18F3N3O3[8][9][10] | C17H16D3ClF3N3O3[6] |

| Molecular Weight | 369.34 g/mol [8][10] | 408.82 g/mol [6] |

| CAS Number | 79660-72-3[3][8] | Not consistently available; refers to parent |

| SMILES | CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F[2][10] | O=C(C1=CN(CCF)C2=C(C=C(F)C(N3CCN(C([2H])([2H])[2H])CC3)=C2F)C1=O)O.Cl[6] |

Experimental Protocols and Workflow

The true value of Fleroxacin-d3 (hydrochloride) is realized in its application. Below are validated, trustworthy protocols that form the basis of its use in a research setting.

Protocol 1: Preparation of a 1.0 mg/mL Primary Stock Solution

This protocol ensures the accurate preparation of a concentrated stock solution, which is the first step in any quantitative analysis.

Materials:

-

Fleroxacin-d3 (hydrochloride) solid

-

Methanol (LC-MS Grade) or DMSO

-

Calibrated analytical balance

-

Class A volumetric flask (e.g., 1 mL or 5 mL)

-

Micropipettes

Procedure:

-

Weighing: Accurately weigh approximately 1.0 mg of Fleroxacin-d3 (hydrochloride) using an analytical balance. Record the exact weight to four decimal places. Causality: Gravimetric measurement is the most accurate method for preparing primary standards.

-

Dissolution: Quantitatively transfer the weighed solid into a 1 mL Class A volumetric flask. Add approximately 0.7 mL of methanol or DMSO. Vortex gently for 30 seconds to dissolve the solid completely. Causality: Using a Class A flask ensures volumetric accuracy. Methanol or DMSO are chosen for their ability to fully solubilize the compound.[6]

-

Dilution to Volume: Once fully dissolved, add methanol or DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

-

Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

-

Calculation: Calculate the precise concentration of the stock solution based on the exact weight and the flask volume.

-

Concentration (mg/mL) = Weight (mg) / Volume (mL)

-

-

Storage: Transfer the solution to a labeled, amber glass vial and store at -20°C or -80°C for long-term stability.[6] Causality: Amber glass protects the compound from photodegradation, and low temperatures minimize solvent evaporation and chemical degradation.

Workflow 2: Bioanalytical Quantification using LC-MS/MS

This workflow illustrates how Fleroxacin-d3 (hydrochloride) is used as an internal standard (IS) to quantify Fleroxacin in a plasma sample.

Caption: Bioanalytical workflow using Fleroxacin-d3 as an internal standard.

Workflow Explanation:

-

Internal Standard Spiking: A known, fixed amount of Fleroxacin-d3 (IS) is added to every sample, calibrator, and quality control sample at the beginning of the process.

-

Extraction: A protein precipitation or liquid-liquid extraction method is used to remove proteins and other interferences from the plasma, simultaneously extracting both the analyte and the IS. Any loss during this multi-step process will affect both compounds equally.

-

LC Separation: The extract is injected into an HPLC system. The analyte and IS, being chemically identical, co-elute from the column as a single chromatographic peak.

-

MS/MS Detection: In the mass spectrometer, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both Fleroxacin and Fleroxacin-d3. This is known as Multiple Reaction Monitoring (MRM) and provides exquisite selectivity.

-

Quantification: The instrument measures the peak area for both compounds. A ratio of the analyte peak area to the IS peak area is calculated. This ratio is used to plot a calibration curve, from which the concentration of Fleroxacin in the unknown samples is determined. The ratio corrects for any variability throughout the analytical process, ensuring a highly accurate and precise result.

Conclusion

The chemical structure of Fleroxacin-d3 (hydrochloride) is a product of deliberate design, optimized for the rigorous demands of modern bioanalysis. The core Fleroxacin scaffold provides the necessary chemical properties for chromatographic co-elution, while the strategic placement of three deuterium atoms on the N-methyl group offers a stable, non-exchangeable mass shift essential for mass spectrometric detection. Finally, its formulation as a hydrochloride salt ensures the practical solubility and stability required for routine laboratory use. Understanding this synergy of core structure, isotopic labeling, and salt form is paramount for any researcher employing this critical reagent for the accurate quantification of Fleroxacin.

References

-

Global Substance Registration System. (n.d.). FLEROXACIN. Retrieved from [Link]

-

Wikipedia. (n.d.). Fleroxacin. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Fleroxacin used for? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fleroxacin. PubChem Compound Database. Retrieved from [Link]

-

Fass, R. J. (1992). A multicenter comparative study of the in vitro activity of fleroxacin and other antimicrobial agents. PubMed. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Fleroxacin? Retrieved from [Link]

Sources

- 1. What is Fleroxacin used for? [synapse.patsnap.com]

- 2. Fleroxacin | C17H18F3N3O3 | CID 3357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fleroxacin - Wikipedia [en.wikipedia.org]

- 4. A multicenter comparative study of the in vitro activity of fleroxacin and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Fleroxacin? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Fleroxacin | Antibiotic | DNA gyrase | Topoisomerase | TargetMol [targetmol.com]

- 9. Fleroxacin | 79660-72-3 [chemicalbook.com]

- 10. GSRS [gsrs.ncats.nih.gov]

Fleroxacin-d3 (hydrochloride): A Comprehensive Technical Guide for Researchers

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of the physical and chemical properties of Fleroxacin-d3 (hydrochloride), a deuterated analog of the fluoroquinolone antibiotic, Fleroxacin. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics, synthesis, analytical methodologies, and strategic applications of this stable isotope-labeled compound.

Introduction: The Significance of Deuteration in Fleroxacin

Fleroxacin is a broad-spectrum fluoroquinolone antibiotic that exerts its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] Fleroxacin-d3 (hydrochloride) is a form of Fleroxacin where three hydrogen atoms on the N-methyl group of the piperazine ring have been replaced by deuterium atoms. This isotopic substitution, while having a minimal impact on the fundamental chemical properties of the molecule, profoundly influences its metabolic fate.

The primary rationale for the development of Fleroxacin-d3 lies in its application as an internal standard for quantitative bioanalysis and in studies of pharmacokinetic and metabolic profiles.[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage at the deuterated site—a phenomenon known as the kinetic isotope effect. Given that a major metabolic pathway of Fleroxacin is N-demethylation, the deuteration at this position provides a more metabolically stable molecule, ideal for use as a tracer or internal standard in complex biological matrices.[4][5]

Physicochemical Properties

The hydrochloride salt of Fleroxacin-d3 is typically a white to off-white solid.[3] The introduction of three deuterium atoms results in a slight increase in its molecular weight compared to the non-deuterated form. A summary of its key physicochemical properties is presented in the table below.

| Property | Fleroxacin | Fleroxacin-d3 (hydrochloride) | Source(s) |

| Chemical Formula | C₁₇H₁₈F₃N₃O₃ | C₁₇H₁₅D₃F₃N₃O₃·HCl | [3][6] |

| Molecular Weight | 369.34 g/mol | 408.82 g/mol | [3][6] |

| Appearance | White to yellowish crystalline powder | White to off-white solid | [3][7] |

| Melting Point | 264-266 °C (Fleroxacin), 269-271 °C (Fleroxacin HCl) | 290-292 °C | [7][8] |

| Solubility | DMSO: ~15 mg/mL0.1 M NaOH: 10 mg/mLWater: Very slightly soluble or almost insolubleMethanol: Very slightly solubleEthanol: Not specifiedAcetonitrile: Not specified | Methanol: Soluble (commercially available as 100 µg/mL solution)Acetonitrile: Soluble (commercially available as 10 µg/mL solution)DMSO: Expected to be solubleWater: Soluble | [7][7][9][10] |

Synthesis and Isotopic Labeling

The synthesis of Fleroxacin-d3 (hydrochloride) involves the strategic introduction of deuterium at the N-methyl group of the piperazine moiety. While specific proprietary synthesis methods may vary, a logical and common approach involves the coupling of a pre-synthesized quinolone core with a deuterated piperazine derivative.

A plausible synthetic route would start with the preparation of the core fluoroquinolone structure, 6,8-difluoro-1-(2-fluoroethyl)-7-piperazin-1-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This intermediate is then reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I), to introduce the trideuteromethyl group onto the piperazine nitrogen. The final step would involve the formation of the hydrochloride salt.

Caption: Proposed synthetic pathway for Fleroxacin-d3 (hydrochloride).

Mechanism of Action and Rationale for Deuteration

Fleroxacin, like other fluoroquinolones, targets bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Fleroxacin disrupts essential cellular processes, leading to bacterial cell death.

The metabolism of Fleroxacin in humans primarily proceeds through two pathways: N-demethylation of the piperazine ring to form N-desmethylfleroxacin, and N-oxidation to form fleroxacin N-oxide.[5][11] The N-demethylation pathway involves the enzymatic cleavage of a C-H bond on the N-methyl group.

The strategic placement of deuterium on this methyl group significantly slows down this metabolic process due to the kinetic isotope effect. The C-D bond has a lower zero-point energy and requires more energy to break than a C-H bond. This makes Fleroxacin-d3 more resistant to N-demethylation, a crucial characteristic for its use as an internal standard in pharmacokinetic studies, as it ensures that its concentration remains stable during sample preparation and analysis.

Caption: The kinetic isotope effect slows the metabolism of Fleroxacin-d3.

Analytical Methodologies

Fleroxacin-d3 (hydrochloride) is predominantly used as an internal standard in quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the analyte of interest allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects.

Experimental Protocol: Quantification of Fleroxacin in Plasma using LC-MS/MS with Fleroxacin-d3 as an Internal Standard

This protocol provides a general framework for the analysis of Fleroxacin in a biological matrix. Optimization of specific parameters is recommended for individual laboratory setups.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of Fleroxacin-d3 internal standard working solution (e.g., 1 µg/mL in methanol). b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Fleroxacin: Q1: 370.1 -> Q3: 326.1, 269.1Fleroxacin-d3: Q1: 373.1 -> Q3: 329.1, 272.1 |

| Collision Energy | Optimize for specific instrument |

3. Data Analysis: a. Quantify Fleroxacin by calculating the peak area ratio of the analyte to the internal standard. b. Generate a calibration curve using known concentrations of Fleroxacin spiked into the same biological matrix.

Caption: A typical workflow for the bioanalysis of Fleroxacin.

Conclusion

Fleroxacin-d3 (hydrochloride) is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its well-defined physical and chemical properties, coupled with the strategic placement of deuterium to mitigate metabolic degradation, make it an ideal internal standard for robust and accurate bioanalytical methods. Understanding the principles outlined in this guide will enable scientists to effectively utilize Fleroxacin-d3 in their research endeavors, contributing to the development of safer and more effective therapeutic agents.

References

-

Wikipedia. (2023, December 2). Fleroxacin. Retrieved from [Link]

-

Patsnap. (2024, June 14). What is Fleroxacin used for? Synapse. Retrieved from [Link]

-

ChemBK. (n.d.). Fleroxacin. Retrieved from [Link]

-

PubChem. (n.d.). Fleroxacin. National Center for Biotechnology Information. Retrieved from [Link]

-

Sorgel, F., et al. (1989). Metabolism of Fleroxacin in Man. PubMed. Retrieved from [Link]

-

Wise, R., et al. (1987). The metabolism and pharmacokinetics of fleroxacin in healthy subjects. Journal of Antimicrobial Chemotherapy, 20(4), 581-586. Retrieved from [Link]

- WITEGA Laboratorien Berlin-Adlershof GmbH. (2024, February 27). Safety Data Sheet: Fleroxacin-D3 hydrochloride.

-

Chemos. (n.d.). Fleroxacin, 10µg/ml in Acetonitrile. Retrieved from [Link]

Sources

- 1. TargetMol [targetmol.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. chembk.com [chembk.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Difloxacin HCl | DNA gyrase inhibitor | CAS# 91296-86-5 | InvivoChem [invivochem.com]

- 6. Fleroxacin | C17H18F3N3O3 | CID 3357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. achemtek.com [achemtek.com]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Fleroxacin, 10µg/ml in Acetonitrile | Intermediates and Chemicals | www.chemos.de [chemos.de]

- 11. researchgate.net [researchgate.net]

Synthesis and Purification of Fleroxacin-d3 (Hydrochloride)

[1]

Executive Summary

Fleroxacin-d3 (hydrochloride) is the stable isotope-labeled analog of the fluoroquinolone antibiotic Fleroxacin.[1] It serves as a critical Internal Standard (IS) in bioanalytical assays (LC-MS/MS) for therapeutic drug monitoring and pharmacokinetic profiling.[1] By incorporating three deuterium atoms at the N-methyl piperazine moiety, this isotopologue mitigates ionization matrix effects while maintaining chromatographic co-elution with the analyte.

This technical guide details a robust, self-validating synthetic route utilizing late-stage deuteromethylation .[1] This approach minimizes isotopic scrambling and ensures high isotopic purity (>99 atom% D), which is essential for eliminating "cross-talk" in mass spectrometry channels.[1]

Part 1: Strategic Synthesis Design

Retrosynthetic Analysis

The most chemically efficient route to Fleroxacin-d3 targets the piperazine nitrogen.[1] Total synthesis of the quinolone core with deuterium is unnecessary and costly. Instead, we utilize the N-Desmethyl Fleroxacin precursor. This precursor can be synthesized via nucleophilic aromatic substitution (SNAr) of the trifluorinated quinolone core with piperazine, followed by selective N-alkylation with Iodomethane-d3 (

Reaction Pathway Visualization

The following diagram outlines the logical flow from the core scaffold to the final hydrochloride salt.[1]

Figure 1: Step-wise synthetic pathway transforming the trifluoro-quinolone core into the stable isotope-labeled Fleroxacin-d3 HCl.[1]

Part 2: Detailed Experimental Protocols

Materials & Safety[1]

-

Precursor: 6,7,8-trifluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1][2]

-

Labeling Reagent: Iodomethane-d3 (

, ≥99.5 atom % D).[1] Warning: Carcinogenic and volatile.[1] Handle in a fume hood. -

Solvents: DMF (Anhydrous), Acetonitrile (HPLC Grade).[1]

Step 1: Synthesis of N-Desmethyl Fleroxacin

Rationale: Direct methylation requires a free amine. We first attach the piperazine ring without the methyl group.[1]

-

Dissolution: Dissolve 1.0 eq of the trifluoro-quinolone core in pyridine (approx. 25 mL per gram).

-

Nucleophilic Attack: Add 3.0 eq of piperazine (anhydrous).[1]

-

Note: Excess piperazine prevents the formation of bis-quinolone byproducts.

-

-

Reflux: Heat the mixture to reflux (approx. 115°C) for 6 hours under nitrogen atmosphere.

-

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water and adjust pH to 7.0.

-

Isolation: Filter the precipitate (N-desmethyl fleroxacin), wash with cold water, and dry in vacuo.[1]

Step 2: Deuteromethylation (The Labeling Step)

Rationale: This SN2 reaction installs the

-

Setup: Dissolve N-Desmethyl Fleroxacin (1.0 eq) in anhydrous DMF (10 mL/g).

-

Base Addition: Add

(1.2 eq) or Triethylamine (1.5 eq). Stir for 15 minutes at room temperature to deprotonate the piperazine amine. -

Labeling: Add Iodomethane-d3 (1.1 eq) dropwise via syringe.[1]

-

Critical Control: Do not use a large excess of

.[1] Over-alkylation leads to the quaternary ammonium salt, which is difficult to separate.

-

-

Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC or LC-MS (Target Mass: M+3 relative to desmethyl precursor).[1]

-

Quench: Pour the reaction mixture into ice water. Extract with Dichloromethane (DCM) (3x).

-

Concentration: Dry the organic layer over

and evaporate to yield crude Fleroxacin-d3 (Free Base).

Step 3: Hydrochloride Salt Formation

Rationale: The HCl salt improves water solubility and stability for long-term storage as a reference standard.[1]

-

Solubilization: Dissolve the crude free base in a minimum amount of Ethanol or Methanol.[1]

-

Acidification: Add 1.25 M HCl in Ethanol (or diethyl ether) dropwise until pH reaches ~1–2.

-

Crystallization: Cool to 0°C. A white to off-white solid should precipitate.[1]

-

Filtration: Collect the solid by filtration, wash with cold ether, and dry under high vacuum.[1]

Part 3: Purification & Validation[1]

Preparative HPLC Purification

For analytical standards, recrystallization is often insufficient.[1] Preparative HPLC is required to remove unreacted desmethyl precursor (M-3) which interferes with calibration.

Table 1: Preparative HPLC Conditions

| Parameter | Setting | Rationale |

| Column | C18 Prep Column (e.g., YMC-Pack ODS-AQ, 5µm) | High carbon load for retention of polar quinolones.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH prevents peak tailing by protonating the carboxylic acid.[1] |

| Mobile Phase B | Acetonitrile | Strong eluent for organic separation.[1] |

| Gradient | 10% B to 40% B over 20 min | Shallow gradient ensures separation of Desmethyl (more polar) from Fleroxacin-d3.[1] |

| Flow Rate | 10–20 mL/min | Dependent on column diameter (typically 20mm ID).[1] |

| Detection | UV at 290 nm | Max absorption for the fluoroquinolone core.[1] |

Analytical Validation Workflow

Every batch must pass the following "Self-Validating" criteria before release.

Figure 2: Validation logic flow.[1] Failure at any node requires re-purification.

Validation Criteria:

-

Mass Spectrometry: The parent ion must appear at m/z 373.3 (M+H)+, representing a +3 Da shift from unlabeled Fleroxacin (370.3).[1]

-

Isotopic Purity: The contribution of d0 (unlabeled) must be < 0.5%.[1]

-

Calculation:

.[1]

-

-

1H-NMR: The spectrum should match Fleroxacin except for the disappearance of the piperazine N-methyl singlet at ~2.3 ppm.[1]

References

-

PubChem. (n.d.).[1] Fleroxacin | C17H18F3N3O3.[1][2][3][4] National Library of Medicine. Retrieved February 7, 2026, from [Link]

-

Nakashima, M., et al. (1987).[1] Metabolism of Fleroxacin in Man. PubMed.[1] Retrieved February 7, 2026, from [Link]

-

Starek, M., & Krzek, J. (2010).[1] Validation of an HPLC method for the determination of fleroxacin and its photo-degradation products in pharmaceutical forms. PubMed.[1] Retrieved February 7, 2026, from [Link]

Technical Deep Dive: Interpreting the Certificate of Analysis for Fleroxacin-d3 (Hydrochloride)

Executive Summary: The Role of Fleroxacin-d3 in Bioanalysis

Fleroxacin-d3 (hydrochloride) is the stable isotope-labeled internal standard (SIL-IS) for Fleroxacin, a fluoroquinolone antibiotic. In regulated bioanalysis (pharmacokinetics, TDM, and food safety), it serves a critical function: error correction .

By adding a fixed concentration of Fleroxacin-d3 to every sample, researchers correct for variability in extraction recovery and, most importantly, matrix effects (ion suppression/enhancement) in LC-MS/MS. Because Fleroxacin-d3 co-elutes with the analyte but is mass-resolved, it experiences the exact same ionization environment.

This guide decodes the Certificate of Analysis (CoA) for this compound, transforming static data into actionable laboratory protocols.

Decoding the Chemical Identity

The first section of the CoA confirms you have the correct molecule. For salt forms, this is the most common source of calculation errors.

The Molecule[1][2][3]

-

Parent Compound: Fleroxacin (CAS: 79660-72-3)[2][3][4][5][6]

-

Labeling: Deuterium (

) incorporated at three positions (typically the N-methyl group on the piperazine ring or the ethyl chain).

The "Stoichiometry Trap"

The CoA lists two molecular weights. Confusing them leads to a systematic accuracy error in your calibration curve.

| Parameter | Value (Approx) | Purpose |

| MW (Free Base) | ~372.36 g/mol | Used for molar calculations (LC-MS/MS transitions). |

| MW (Salt) | ~408.82 g/mol | Used for weighing the powder. |

Scientist's Insight: The hydrochloride (HCl) counter-ion adds mass but is "silent" in the mass spectrometer (it dissociates). If you weigh 1.0 mg of the powder, you are NOT dispensing 1.0 mg of Fleroxacin-d3. You must apply a Salt Correction Factor (SCF) .

Action: Multiply your weighed mass by ~0.91 to get the actual mass of the active isotope standard.

The Purity Matrix: Chemical vs. Isotopic

A SIL-IS has two distinct purity requirements. A CoA must report both.

A. Chemical Purity (Chromatographic)[11]

-

Method: HPLC-UV (typically at 254 nm or 280 nm).

-

Acceptance: Usually >95% or >98%.

-

Risk: Impurities here are usually synthesis byproducts. Unless they are isobaric (same mass) with the analyte, they rarely interfere with quantitation, but they reduce the effective concentration of your standard.

B. Isotopic Purity (Enrichment)[1][11]

-

Method: HRMS (High-Resolution Mass Spectrometry) or NMR.

-

Definition: The percentage of molecules containing the intended number of deuterium atoms (d3).

-

The "d0" Contribution (Critical): The CoA will list the abundance of d0 (unlabeled Fleroxacin).

-

Why it matters: The d0 isotope is chemically identical to your target analyte. If your IS contains 1% d0, and you add a high concentration of IS, you are artificially spiking your sample with the drug you are trying to measure.

-

Limit: FDA M10 guidelines suggest the IS response in a blank sample (due to d0 impurity) should be ≤ 5% of the analyte response at the Lower Limit of Quantitation (LLOQ) [1].

-

Visualization: The CoA Decision Workflow

This diagram illustrates the logical flow of inspecting a CoA before using the material in an experiment.

Caption: Logical workflow for validating Fleroxacin-d3 suitability based on CoA parameters.

Analytical Verification Protocols

Protocol A: Calculating the "True" Concentration

Do not rely on the label weight (e.g., "1 mg"). Always weigh the material or dissolve the entire vial if the quantity is trace.

The Formula:

Where:

- : Mass of powder (mg).

- : Chromatographic purity (decimal, e.g., 0.98).

- : Residual content from TGA or KF analysis (decimal).

- : Salt Correction Factor (MW Free / MW Salt).

Protocol B: Isotopic Interference Check (The "Zero" Test)

Before running a full validation, verify the d0 contribution experimentally.

-

Prepare Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (typical for Fluoroquinolones).

-

Prepare IS Working Solution: Dilute Fleroxacin-d3 to the target concentration intended for the assay (e.g., 500 ng/mL).

-

Inject a "Double Blank": Mobile phase only. (Checks system carryover).

-

Inject a "Zero Sample": Extracted blank matrix + Internal Standard (No Analyte).

-

Monitor Analyte Channel: Look at the transition for Unlabeled Fleroxacin (e.g., 370.1 → 326.1).

-

Criteria: The peak area in the Analyte Channel of the "Zero Sample" must be < 20% of the LLOQ peak area (or <5% depending on strictness of method). If it is higher, the d0 impurity in your CoA is too high for your sensitivity needs.

LC-MS/MS Application Strategy

When programming the Mass Spectrometer, you must select transitions that are specific to the d3-label.

Structural Logic:

Fleroxacin typically fragments by losing the carboxyl group (

-

Parent: 370.1 (M+H)+

-

IS Parent: 373.1 (M+H)+ (Assuming d3)

Scientist's Warning: Ensure the fragmentation transition retains the label.

-

If the d3 label is on the N-methyl group of the piperazine ring, and your transition involves losing that ring, you will lose the mass distinction between Analyte and IS in the detector.

-

Action: Check the CoA structure diagram. If the transition is

(loss of piperazine), verify if the label was on the piperazine. If yes, the IS transition will overlap with the Analyte transition. Always choose a transition where the label is retained on the daughter ion.

Caption: Selection strategy for MS/MS transitions to ensure isotopic distinction is maintained.

Handling & Storage (CoA Section 4)

-

Hygroscopicity: Hydrochloride salts are often hygroscopic.

-

Protocol: Allow the vial to warm to room temperature before opening. This prevents condensation from forming on the cold powder, which would alter the weight and degrade the compound.

-

-

Light Sensitivity: Fluoroquinolones degrade under UV light.

-

Protocol: Use amber glassware and low-light working conditions.

-

-

Solution Stability:

-

Stock solutions (in Methanol/DMSO) are typically stable at -20°C or -80°C.

-

Verification: Compare old stock vs. freshly prepared stock every 3-6 months.

-

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B.2. Available at: [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009. Available at: [Link]

-

PubChem. (n.d.). Fleroxacin Compound Summary. National Library of Medicine. Available at: [Link]

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Discusses the impact of d0 impurities).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fleroxacin [drugfuture.com]

- 3. Fleroxacin | 79660-72-3 [chemicalbook.com]

- 4. Fleroxacin | C17H18F3N3O3 | CID 3357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fleroxacin | Antibiotic | DNA gyrase | Topoisomerase | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. What is the mechanism of Fleroxacin? [synapse.patsnap.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. What is Fleroxacin used for? [synapse.patsnap.com]

A Researcher's In-Depth Technical Guide to Fleroxacin-d3 (hydrochloride) for Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Fleroxacin-d3 (hydrochloride), a deuterated isotopologue of the fluoroquinolone antibiotic Fleroxacin. Primarily utilized as an internal standard in quantitative bioanalytical studies, Fleroxacin-d3 is indispensable for accurate and precise measurements of Fleroxacin in complex biological matrices. This document delves into the commercial availability of Fleroxacin-d3 (hydrochloride), its physicochemical properties, and the fundamental principles of its application in isotope dilution mass spectrometry. Furthermore, it offers a detailed, field-proven protocol for the quantification of Fleroxacin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Fleroxacin-d3 as an internal standard, alongside a discussion of potential analytical challenges and their mitigation strategies.

Introduction: The Quintessential Role of Fleroxacin-d3 in Fleroxacin Bioanalysis

Fleroxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, transcription, repair, and recombination.[1][2] Its efficacy against a wide range of Gram-positive and Gram-negative bacteria has led to its use in treating various infections.[3] To understand its pharmacokinetic and pharmacodynamic properties, robust bioanalytical methods are essential for the accurate quantification of Fleroxacin in biological samples.

The "gold standard" for such quantitative analysis is isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard.[4] Fleroxacin-d3 (hydrochloride) serves as this ideal internal standard for Fleroxacin analysis.[1][5] By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical and physical properties.[4] This allows it to co-elute with the unlabeled Fleroxacin during chromatography and exhibit similar ionization efficiency in the mass spectrometer, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[6]

Commercial Suppliers and Product Specifications

A critical first step for any research is sourcing high-quality reagents. Several reputable suppliers offer Fleroxacin-d3 (hydrochloride) for research purposes. The table below provides a comparative summary of offerings from prominent vendors. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to obtain detailed information on purity and isotopic enrichment.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Format |

| MedChemExpress | HY-B0414AS | >98% | Not specified | Solid |

| WITEGA Laboratorien | CH023 | Not specified | >98.0 atom% D (MS) | Neat |

| HPC Standards | 679558 | Not specified | Not specified | Solid (10mg) |

| Toronto Research Chemicals (TRC) | Not explicitly found | - | - | - |

Note: Product specifications are subject to change. Always consult the supplier's website and CoA for the most current information.

Core Principles: Isotope Dilution Mass Spectrometry with Fleroxacin-d3

The use of Fleroxacin-d3 as an internal standard is rooted in the principles of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to a biological sample containing an unknown amount of the native analyte (Fleroxacin). The sample is then processed, and the ratio of the analyte to the internal standard is measured by LC-MS/MS. Since any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard, the ratio of their signals remains constant, ensuring accurate quantification.

The workflow for a typical bioanalytical assay using Fleroxacin-d3 is depicted in the following diagram:

Experimental Protocol: Quantification of Fleroxacin in Human Plasma by LC-MS/MS

This section provides a detailed, step-by-step protocol for the determination of Fleroxacin in human plasma. This method is intended as a robust starting point and should be validated in the end-user's laboratory according to relevant regulatory guidelines.

Materials and Reagents

-

Fleroxacin analytical standard (e.g., MedChemExpress, Cat. No.: HY-B0414R)[7]

-

Fleroxacin-d3 (hydrochloride) (from a reputable supplier)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (≥98%)

-

Human plasma (with appropriate anticoagulant)

-

Microcentrifuge tubes

-

Pipettes and tips

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fleroxacin and Fleroxacin-d3 in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare a series of Fleroxacin working standard solutions by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to construct the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Fleroxacin-d3 primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL Fleroxacin-d3 internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (see section 4.4) and vortex to dissolve.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes is a good starting point.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

MRM Transitions:

-

Fleroxacin: Q1: 370.1 -> Q3: 326.1, 270.1

-

Fleroxacin-d3: Q1: 373.1 -> Q3: 329.1, 273.1

-

Note: These transitions are predicted and should be optimized on the specific instrument used.

-

Calibration Curve and Quantification

Prepare a calibration curve by spiking blank human plasma with known concentrations of Fleroxacin working standards. Process these calibration standards alongside the unknown samples using the same sample preparation procedure. The peak area ratio of Fleroxacin to Fleroxacin-d3 is plotted against the nominal concentration of Fleroxacin to generate a linear regression curve. The concentration of Fleroxacin in the unknown samples is then calculated from this curve.

Potential Challenges and Considerations

While deuterated internal standards are highly effective, researchers should be aware of potential analytical challenges:

-

Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the solvent or matrix, particularly if they are located at labile positions on the molecule. The deuterium atoms in Fleroxacin-d3 are on a methyl group, which is generally stable under typical bioanalytical conditions. However, it is crucial to assess the stability of the deuterated standard during method development.[]

-

Chromatographic Separation: In some cases, deuterated compounds can exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[9] This can lead to differential matrix effects if the two compounds do not co-elute perfectly. Chromatographic conditions should be optimized to ensure co-elution.

-

Matrix Effects: Although a deuterated internal standard can compensate for matrix effects, significant ion suppression or enhancement can still impact the sensitivity and reproducibility of the assay.[10] Thorough validation, including the assessment of matrix effects from multiple sources, is essential.

Conclusion

Fleroxacin-d3 (hydrochloride) is an essential tool for the accurate and precise quantification of Fleroxacin in biological matrices. By leveraging the principles of isotope dilution mass spectrometry, researchers can develop robust and reliable bioanalytical methods. This guide provides a foundational understanding of the commercial landscape, theoretical principles, and practical application of Fleroxacin-d3 in a validated LC-MS/MS workflow. Adherence to rigorous method validation and an awareness of potential analytical pitfalls will ensure the generation of high-quality data in pharmacokinetic and other drug development studies.

References

-

Wikipedia. Fleroxacin. [Link]

-

WITEGA Laboratorien Berlin-Adlershof GmbH. Fleroxacin-D3 hydrochloride Safety Data Sheet. [Link]

-

ScienceOpen. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. [Link]

-

ResearchGate. High-performance liquid chromatographic assay of fleroxacin in human serum using fluorescence detection. [Link]

-

PubChem. Fleroxacin. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

Journal of Food and Drug Analysis. Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

ResearchGate. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. [Link]

-

ResearchGate. Development and validation of an LC–MS/MS/MS method for the quantification of fluoroquinolones in several matrices from treated turkeys. [Link]

-

PubMed. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. [Link]

-

National Center for Biotechnology Information. Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. [Link]

-

MSACL. Development and validation of a LC-MS/MS method for the determination of multi-class antibiotics in human serum and its application to. [Link]

-

Wikipedia. Fleroxacin. [Link]

-

Chromatography Forum. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

MDPI. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. [Link]

-

National Center for Biotechnology Information. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. [Link]

-

WITEGA Laboratorien Berlin-Adlershof GmbH. Delafloxacin-D5. [Link]

-

National Center for Biotechnology Information. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link]

-

Macedonian Pharmaceutical Bulletin. Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method. [Link]

-

SCIEX. A Rapid iMethod™ Test for the Analysis of Fluoroquinolone Antibiotics in Food. [Link]

-

Waters Corporation. A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma. [Link]

-

PubMed. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS. [Link]

-

Waters Corporation. LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. [Link]

-

X-Chem. Flow Chemistry for Contemporary Isotope Labeling. [Link]

-

PubMed. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. [Link]

-

ResearchGate. Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. [Link]

-

Semantic Scholar. Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. texilajournal.com [texilajournal.com]

- 7. medchemexpress.com [medchemexpress.com]

- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Fleroxacin-d3 (hydrochloride) Signal Variability in MS: A Technical Support Guide

Welcome to the technical support center for Fleroxacin-d3 (hydrochloride) analysis. This guide is designed for researchers, scientists, and drug development professionals who utilize Fleroxacin-d3 as an internal standard in mass spectrometry-based assays and may be encountering signal variability. Here, we will delve into the potential causes of this issue and provide systematic troubleshooting strategies to ensure the robustness and reliability of your analytical data.

Introduction to Fleroxacin-d3 in Quantitative Analysis

Fleroxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] Its deuterated analogue, Fleroxacin-d3, serves as an excellent internal standard for quantitative LC-MS applications due to its similar chemical and physical properties to the parent compound.[3][4] Ideally, a deuterated internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects.[5] However, signal instability of the internal standard can compromise the accuracy and precision of the entire assay. This guide will address the common causes of Fleroxacin-d3 signal variability and provide actionable solutions.

Troubleshooting Guide: Question & Answer Format

This section is structured to directly address specific issues you may be observing in your experiments.

Q1: My Fleroxacin-d3 signal is inconsistent across my analytical run, showing significant drift. What are the likely causes and how can I fix it?

A1: Signal drift of an internal standard throughout an analytical batch is a common issue that can often be traced back to a few key areas. The primary suspects are changes in the LC-MS system's performance over time, or degradation of the analyte in the autosampler.

Probable Causes:

-

System Equilibration: Insufficient equilibration of the LC system and mass spectrometer at the start of the run can lead to a drifting baseline and, consequently, inconsistent signal intensity.

-

Source Contamination: Accumulation of non-volatile matrix components in the ion source can lead to a gradual decrease in ionization efficiency, a phenomenon known as ion suppression.[5]

-

Autosampler Stability: Fleroxacin, like other fluoroquinolones, can be susceptible to degradation over time, especially when exposed to light or stored at room temperature in certain solvents.[6][7] If your run is long, the Fleroxacin-d3 in the vials waiting for injection may be degrading.

-

Mobile Phase Inconsistency: Changes in the mobile phase composition due to evaporation of a volatile component can alter retention times and ionization efficiency.

Troubleshooting Workflow:

Caption: Troubleshooting decision tree for inconsistent Fleroxacin-d3 signal.

Step-by-Step Protocol for Autosampler Stability Assessment:

-

Prepare a set of identical QC samples spiked with Fleroxacin-d3.

-

Place the samples in the autosampler, set to the temperature used for your analytical runs.

-

Inject one sample at the beginning of a simulated run (time 0).

-

Inject subsequent samples at regular intervals (e.g., every 2, 4, 8, 12, and 24 hours).

-

Plot the Fleroxacin-d3 peak area against the time of injection. A significant negative trend indicates degradation.

Q2: I'm observing a sudden and significant drop in the Fleroxacin-d3 signal for some samples, but not others. What could be the cause?

A2: A sample-specific signal drop, particularly when it's abrupt, strongly suggests matrix effects, specifically ion suppression.[5] This occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing its signal intensity.

Probable Causes:

-

Matrix-Induced Ion Suppression: Components in the biological matrix (e.g., phospholipids in plasma, salts in urine) can co-elute with Fleroxacin-d3 and suppress its ionization.[5]

-

Sample Preparation Variability: Inconsistent sample cleanup can lead to varying levels of matrix components in the final extract, causing differential ion suppression between samples.

-

Co-eluting Metabolites or Drugs: If the samples are from a clinical study, co-administered drugs or their metabolites might be interfering with Fleroxacin-d3 ionization.

Troubleshooting Workflow:

Caption: Workflow to diagnose and mitigate ion suppression.

Data Presentation: Example of Post-Column Infusion Experiment

| Time (min) | Fleroxacin-d3 Signal (cps) with Matrix Injection | Fleroxacin-d3 Signal (cps) with Solvent Injection |

| 0.0 - 2.0 | 1.0e6 | 1.0e6 |

| 2.1 - 3.5 | 0.2e6 | 1.0e6 |

| 3.6 - 5.0 | 1.0e6 | 1.0e6 |

In this example, a significant drop in the Fleroxacin-d3 signal between 2.1 and 3.5 minutes indicates a zone of ion suppression.

Q3: I'm seeing unexpected fragment ions or adducts for Fleroxacin-d3, and the precursor ion intensity is lower than expected. What's happening?

A3: The appearance of unexpected ions and a corresponding decrease in the desired precursor ion signal often points to in-source fragmentation or the formation of adducts.

Probable Causes:

-

In-Source Fragmentation: Applying excessive energy in the ion source (e.g., high cone voltage or declustering potential) can cause the Fleroxacin-d3 molecule to fragment before it reaches the mass analyzer.[8][9] The fragmentation pattern of fluoroquinolones typically involves losses from the piperazine ring and the carboxylic acid group.[10]

-

Adduct Formation: Fleroxacin-d3 can form adducts with cations present in the mobile phase or sample matrix, such as sodium ([M+Na]+) or potassium ([M+K]+), or with mobile phase solvents like acetonitrile ([M+ACN+H]+).[11][12] This will reduce the intensity of the desired protonated molecule ([M+H]+).

-

Isotopic Crosstalk: If the unlabeled Fleroxacin is present at very high concentrations, its isotopic variants might contribute to the signal at the mass of Fleroxacin-d3, although this is less likely to cause a drop in the d3 signal itself.

Troubleshooting and Optimization:

-

Optimize Cone Voltage/Declustering Potential: Perform a tuning experiment by infusing a solution of Fleroxacin-d3 and systematically varying the cone voltage. Plot the intensity of the precursor ion and any fragment ions against the voltage to find the optimal setting that maximizes the precursor signal while minimizing fragmentation.

-

Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to minimize the presence of metal cations that can form adducts.

-

pH of Mobile Phase: The pH of the mobile phase can significantly impact the ionization efficiency of Fleroxacin.[13][14] Experiment with different pH values to optimize the formation of the desired protonated molecule.

| Parameter | Recommended Action | Rationale |

| Cone Voltage/Declustering Potential | Systematically reduce the voltage and monitor the precursor and fragment ion intensities. | To minimize in-source fragmentation and maximize the abundance of the intact molecular ion. |

| Mobile Phase Additives | Use volatile buffers like ammonium formate or ammonium acetate instead of non-volatile salts. | To reduce the formation of salt adducts and prevent source contamination. |

| Solvent Quality | Use fresh, high-purity LC-MS grade solvents. | To minimize the presence of metal ions and other contaminants that can form adducts. |

Frequently Asked Questions (FAQs)

-

Q: Could the deuterium label on Fleroxacin-d3 be exchanging with protons from the mobile phase?

-

A: While hydrogen-deuterium exchange is a known phenomenon, the deuterium labels on Fleroxacin-d3 are typically placed on chemically stable positions (e.g., on a methyl group) that are not readily exchangeable under typical reversed-phase LC-MS conditions.[15][16][17] However, if you are using extreme pH conditions or high source temperatures, the possibility, though low, should be considered. This would manifest as a gradual decrease in the d3 signal and an increase in the d2, d1, or d0 signals.

-

-

Q: What are the ideal storage conditions for Fleroxacin-d3 stock solutions?

-

A: Fleroxacin and its deuterated analogue can be sensitive to light.[7] It is recommended to store stock solutions in amber vials at -20°C or below to ensure long-term stability. For working solutions, storage at 2-8°C in the dark is generally acceptable for shorter periods.

-

-

Q: How does the pH of my sample extract affect Fleroxacin-d3 signal?

-

A: The pH of the final sample extract can influence the ionization efficiency of Fleroxacin-d3 in the ESI source. Fleroxacin has both acidic and basic functional groups, and its charge state is pH-dependent.[18] For positive ion mode, a slightly acidic pH is generally preferred to ensure the molecule is protonated and readily detected as [M+H]+.

-

Conclusion

Troubleshooting signal variability for Fleroxacin-d3 (hydrochloride) in MS-based assays requires a systematic and logical approach. By understanding the interplay between the analyte's chemical properties, the LC-MS system parameters, and the sample matrix, researchers can effectively diagnose and resolve issues of signal instability. This guide provides a framework for identifying the root causes of variability and implementing corrective actions to ensure the generation of high-quality, reliable data.

References

-

Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device. National Institutes of Health. Accessed February 7, 2026. [Link]

-

Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study. National Institutes of Health. Accessed February 7, 2026. [Link]

-

Fleroxacin. Wikipedia. Accessed February 7, 2026. [Link]

-

Fleroxacin. PubChem. Accessed February 7, 2026. [Link]

-

pH Effects on Electrospray Ionization Efficiency. ResearchGate. Accessed February 7, 2026. [Link]

-

Development and validation of an LC–MS/MS/MS method for the quantification of fluoroquinolones in several matrices from treated turkeys. ResearchGate. Accessed February 7, 2026. [Link]

-

Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. RSC Publishing. Accessed February 7, 2026. [Link]

-

Deuterium exchange and mass spectrometry reveal the interaction differences of two synthetic modulators of RXRα LBD. National Institutes of Health. Accessed February 7, 2026. [Link]

-

Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis. National Institutes of Health. Accessed February 7, 2026. [Link]

-

Development of a drug risk analysis and assessment system and its application in signal excavation and analysis of 263 cases of fluoroquinolone-induced adverse reactions. National Institutes of Health. Accessed February 7, 2026. [Link]

-

MS Adduct Calculator. Fiehn Lab. Accessed February 7, 2026. [Link]

-

HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. ResearchGate. Accessed February 7, 2026. [Link]

-

Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Accessed February 7, 2026. [Link]

-

Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. PubMed. Accessed February 7, 2026. [Link]

-

Recommendations for Automating Hydrogen/Deuterium Exchange Mass Spectrometry Measurements using Data-Independent Acquisition Methods. bioRxiv. Accessed February 7, 2026. [Link]

-

Mining of Adverse Event Signals Associated with Fluticasone Furoate/Umeclidinium/Vilanterol Triple Therapy: A Post-Marketing Analysis Based on FAERS. MDPI. Accessed February 7, 2026. [Link]

-

A Rapid iMethod™ Test for the Analysis of Fluoroquinolone Antibiotics in Food. SCIEX. Accessed February 7, 2026. [Link]

-

Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. The Nitrosamine Exchange. Accessed February 7, 2026. [Link]

-

pH Effects on Electrospray Ionization Efficiency. Semantic Scholar. Accessed February 7, 2026. [Link]

-

Hydrogen/Deuterium Exchange Aiding Compound Identification for LC-MS and MALDI Imaging Lipidomics. ResearchGate. Accessed February 7, 2026. [Link]

-

Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. Accessed February 7, 2026. [Link]

-

What are common adducts in ESI mass spectrometry? Waters. Accessed February 7, 2026. [Link]

-

Mass spectra of (a, b) Lomefloxacin, (c, d) Fleroxacin, (e, f)... ResearchGate. Accessed February 7, 2026. [Link]

-

Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. National Institutes of Health. Accessed February 7, 2026. [Link]

-

Interlaboratory variations of fluoroquinolone susceptibility testing. An international study to validate the quality of microbiology results reported during the fleroxacin clinical trials. PubMed. Accessed February 7, 2026. [Link]

-

Associating Molecular Physicochemical Properties with Ionization Efficiency for Compounds in Aprotic, Polar Solvent Using Field-. ChemRxiv. Accessed February 7, 2026. [Link]

-

Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. PubMed. Accessed February 7, 2026. [Link]

-

Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. Accessed February 7, 2026. [Link]

-

Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. Accessed February 7, 2026. [Link]

-

ESI Common Background Ions: Repeating Units. UWPR. Accessed February 7, 2026. [Link]

-

HIGH-RESOLUTION MASS SPECTROMETRY APPLIED TO THE IDENTIFICATION OF TRANSFORMATION PRODUCTS OF QUINOLONES FROM STABILITY STUDIES. Core.ac.uk. Accessed February 7, 2026. [Link]

-

Serial Endoscopic Surveillance & Direct Topical Antibiotics to Define the Role of Microbes in Anastomotic Healing. ClinicalTrials.gov. Accessed February 7, 2026. [Link]

-

10 Great Tips for Electrospray Ionization LC–MS. The LCGC Blog. Accessed February 7, 2026. [Link]

-

Lyophilization As Pre-Processing For Sample Storage in The Determination of Vitamin D3 and Metabolites in Serum and Plasma. Scribd. Accessed February 7, 2026. [Link]

-

ESI Adduct Ions. Novatia, LLC. Accessed February 7, 2026. [Link]

-

Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Accessed February 7, 2026. [Link]

-

Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Accessed February 7, 2026. [Link]

-

Hydrogen/Deuterium Exchange-LC-MS Approach to Characterize the Action of Heparan Sulfate C5-Epimerase. National Institutes of Health. Accessed February 7, 2026. [Link]

-

ESI ionization: How to avoid in-source fragmentation. Chromatography Forum. Accessed February 7, 2026. [Link]

-

Performance of the Self‐Controlled Case Series With Active Comparators for Drug Safety Signal Detection Using the Clinical Practice Research Datalink (CPRD). National Institutes of Health. Accessed February 7, 2026. [Link]

-

Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. National Institutes of Health. Accessed February 7, 2026. [Link]

-

Bothersome Back Exchange in MALDI Plume and Its Impact on Hydrogen/Deuterium Exchange Mass Spectrometry Analysis. National Institutes of Health. Accessed February 7, 2026. [Link]

Sources

- 1. Fleroxacin - Wikipedia [en.wikipedia.org]

- 2. Fleroxacin | C17H18F3N3O3 | CID 3357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. support.waters.com [support.waters.com]

- 13. researchgate.net [researchgate.net]

- 14. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Deuterium exchange and mass spectrometry reveal the interaction differences of two synthetic modulators of RXRα LBD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydrogen/Deuterium Exchange-LC-MS Approach to Characterize the Action of Heparan Sulfate C5-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bothersome Back Exchange in MALDI Plume and Its Impact on Hydrogen/Deuterium Exchange Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

Technical Support Center: Fleroxacin-d3 Peak Optimization

Topic: Improving Peak Shape of Fleroxacin-d3 in HPLC/LC-MS Analysis Document ID: TS-FLX-D3-001 Last Updated: February 7, 2026

Introduction: The Zwitterionic Challenge

Welcome to the Technical Support Center. If you are analyzing Fleroxacin-d3 (the deuterated internal standard for Fleroxacin), you are likely encountering peak shape issues such as tailing (asymmetry > 1.2) , fronting , or peak splitting .

Fleroxacin is a fluoroquinolone antibiotic.[1] Its chemical structure presents a "perfect storm" for chromatography due to two intrinsic properties:

-

Zwitterionic Nature: It contains a basic piperazine ring (pKa ~8.2) and an acidic carboxylic acid group (pKa ~5.5). At neutral pH, it exists as a zwitterion with poor solubility.

-

Metal Chelation: The keto-acid moiety (positions 3 and 4 on the quinolone ring) has a high affinity for binding divalent cations (Fe²⁺, Al³⁺) found in stainless steel HPLC systems.

This guide provides targeted troubleshooting to resolve these specific chemical interactions.

Troubleshooting Modules (Q&A)

Q1: My Fleroxacin-d3 peak has a severe "shark fin" tail. Increasing the organic modifier didn't help. What is happening?

Diagnosis: Secondary Silanol Interactions.[2][3] Root Cause: At pH values between 4 and 7, the piperazine nitrogen is positively charged (protonated). This cation interacts electrostatically with ionized (negative) residual silanols on the silica backbone of your C18 column. This "drag" causes the tailing.

The Fix: You must suppress the ionization of the silanols or the drug.

-

Strategy A (Low pH - Recommended): Lower the mobile phase pH to < 3.0 . At this pH, silanols are protonated (neutral), eliminating the electrostatic attraction.

-

Strategy B (Column Choice): Switch to a highly end-capped column or a Polar Embedded group column (e.g., Amide or Carbamate). These shield the silica surface.

Action Plan:

-

Check Mobile Phase pH: Ensure your aqueous phase is acidified. Use 0.1% Formic Acid (pH ~2.7) or 20mM Ammonium Formate adjusted to pH 3.0 .

-

Add a Chaotropic Agent (UV Only): If using UV detection, add 20-25 mM Triethylamine (TEA) . TEA competes for the silanol sites, effectively "blocking" them from the Fleroxacin. Note: Do not use TEA with LC-MS as it suppresses ionization.

Q2: The peak looks broad and distorted, almost like a "ghost" peak is merging with it. My system is standard stainless steel.

Diagnosis: Metal Chelation.[4][5] Root Cause: Fleroxacin-d3 is chelating with iron or other metal ions leaching from the stainless steel frits or tubing. This creates a "smearing" effect as the analyte drags along the metal surfaces.

The Fix: Passivate the system or sequester the metals.

Action Plan:

-

Add a Chelator:

-

For LC-MS: Add 5 µM Medronic Acid (InfinityLab Deactivator) to the aqueous mobile phase. It is volatile and MS-compatible.

-

For UV: Add 10 mM Phosphoric Acid or EDTA . Phosphate competes for metal binding sites.

-

-

System Passivation: Flush the system (without the column) with 30% Phosphoric Acid overnight to remove accessible iron, then rinse thoroughly with water.

-

Hardware Swap: If possible, replace the column frits with PEEK or use a "Bio-inert" (Titanium/PEEK) HPLC system.

Q3: I see a split peak or a "shoulder" on the front of the peak.

Diagnosis: Injection Solvent Mismatch. Root Cause: Fleroxacin is poorly soluble in water, so researchers often dissolve it in 100% Methanol or Acetonitrile. When a strong solvent plug enters a weaker mobile phase (e.g., 90% Water), the analyte precipitates or travels faster than the eluent initially, causing a split.

The Fix: Match the injection solvent strength to the initial mobile phase conditions.

Action Plan:

-

Dilute the Sample: Dissolve the stock standard in organic, but dilute the final injection sample with the starting mobile phase (e.g., 90% Buffer / 10% ACN).

-

Reduce Injection Volume: If you must inject in pure organic, reduce the volume to < 5 µL .

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing peak shape issues specific to Fluoroquinolones.

Caption: Decision tree for diagnosing Fleroxacin-d3 peak shape anomalies based on physicochemical interactions.

Optimized Experimental Protocols

Protocol A: The "Golden Standard" Mobile Phase (LC-MS Compatible)

This protocol minimizes both silanol activity and chelation without suppressing MS ionization.

| Component | Specification | Purpose |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge) | "End-capping" reduces free silanols. |

| Dimensions | 2.1 x 50 mm, 1.8 µm or 3.5 µm | Smaller ID improves sensitivity for MS. |

| Mobile Phase A | Water + 0.1% Formic Acid + 5 µM Medronic Acid | Low pH protonates silanols; Medronic acid sequesters metals. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |

| Gradient | 10% B to 90% B over 5-8 mins | Standard gradient for fluoroquinolones. |

| Flow Rate | 0.3 - 0.4 mL/min | Standard for 2.1mm ID columns. |

Protocol B: The "Chelation-Killer" Mobile Phase (UV Detection Only)

If you are NOT using Mass Spec, this is the most robust method for perfect peak symmetry.

| Component | Specification | Purpose |

| Mobile Phase A | 25 mM Phosphoric Acid (H₃PO₄) adjusted to pH 2.5 with TEA | Phosphate is a strong chelator; TEA blocks silanols. |

| Mobile Phase B | Acetonitrile | Organic modifier. |

| Note | Do NOT use this with LC-MS | Non-volatile salts will clog the MS source. |

References

-

PubChem. (n.d.).[6] Fleroxacin - Chemical and Physical Properties. National Library of Medicine. Retrieved February 7, 2026, from [Link]

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved February 7, 2026, from [Link]

-

Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 7, 2026, from [Link]

-

Chromatography Online. (2022). Modifying Metal Surfaces in HPLC to Prevent Analyte Adsorption. LCGC International. Retrieved February 7, 2026, from [Link]

Sources

- 1. Fleroxacin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. elementlabsolutions.com [elementlabsolutions.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Post-column metal complexation of quinolone antibiotics in a quadrupole ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fleroxacin | C17H18F3N3O3 | CID 3357 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Isotopic Exchange in Fleroxacin-d3

Welcome to the technical support center for Fleroxacin-d3. This guide is designed for researchers, scientists, and drug development professionals to address the potential for isotopic exchange in Fleroxacin-d3. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of the deuterium labels on Fleroxacin-d3.

Q1: What is Fleroxacin-d3 and where are the deuterium labels located?

A1: Fleroxacin-d3 is a deuterated form of Fleroxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2][3] In commercially available Fleroxacin-d3, the three deuterium atoms are typically located on the N-methyl group of the piperazine ring. This position is generally stable and not readily exchangeable under typical experimental conditions. Fleroxacin-d3 is often used as an internal standard in quantitative analyses by NMR or mass spectrometry.[1][4]

Below is a diagram illustrating the structure of Fleroxacin and the typical labeling position in Fleroxacin-d3.

Caption: Structure of Fleroxacin with Deuterium Labeling.

Q2: Under what experimental conditions could I potentially see H/D exchange?

A2: While the deuterium atoms on the N-methyl group are generally stable, extreme conditions can promote hydrogen-deuterium (H/D) exchange. These include:

-

Strongly Acidic or Basic Conditions: Prolonged exposure to highly acidic or basic solutions, especially at elevated temperatures, can facilitate exchange.[5] The rate of exchange is typically lowest around pH 2.6 for amide hydrogens, but other positions may have different stability profiles.[5] For fluoroquinolones, acidic pH can influence their activity and cellular accumulation, suggesting changes in their chemical properties under these conditions.[6]

-

High Temperatures: Elevated temperatures, particularly in combination with aggressive pH or solvents, can provide the necessary activation energy for H/D exchange.

-

Certain Mass Spectrometry Ionization Sources: Some studies have shown that H/D exchange can occur on aromatic rings during atmospheric pressure chemical ionization (APCI) mass spectrometry, influenced by factors like desolvation temperature and mobile phase composition.[7] While the N-methyl group is not aromatic, this highlights the potential for in-source exchange under certain analytical conditions.

Q3: Are the hydrogens on the aromatic rings of Fleroxacin susceptible to exchange?

A3: Aromatic hydrogens are generally not considered readily exchangeable. However, under specific catalytic conditions, such as in the presence of strong deuterated acids (e.g., D2SO4 in D2O) or certain metal catalysts, electrophilic aromatic substitution can lead to the exchange of aromatic protons for deuterons.[8][9] The electron-rich positions on the aromatic ring are most susceptible to this type of exchange.[8] For Fleroxacin-d3, this is not a typical concern under standard analytical conditions.

Q4: How can I be sure my Fleroxacin-d3 internal standard is not exchanging during my experiment?

A4: To ensure the isotopic integrity of your Fleroxacin-d3 standard, you should:

-

Assess Isotopic Purity Before Use: Always verify the isotopic purity of a new batch of Fleroxacin-d3 using high-resolution mass spectrometry (HRMS) or NMR.[10][11]

-

Perform Forced Degradation Studies: Conduct experiments under stressed conditions (e.g., acid, base, heat, oxidation) to intentionally try and induce exchange.[12][13][14] This will help you understand the stability limits of your deuterated standard under your specific experimental matrix.

-